molecular formula C15H14ClFN2O3S B2755740 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1351598-40-7

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

Cat. No. B2755740
CAS RN: 1351598-40-7
M. Wt: 356.8
InChI Key: CFIHDVGAWYKUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H14ClFN2O3S and its molecular weight is 356.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Properties

A related research study focuses on the synthesis and spectroscopic properties of acylthioureas, which have been tested for their interaction with bacterial cells. These derivatives, with specific structural components similar to the compound of interest, have shown significant anti-pathogenic activity, especially on strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing novel antimicrobial agents with antibiofilm properties from derivatives structurally related to the compound (Limban, Marutescu, & Chifiriuc, 2011).

Novel Synthetic Approaches

Another study outlines a novel one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating a methodological advancement in the synthesis of compounds closely related to the chemical of interest. This approach yields high-purity compounds, potentially opening new avenues for the synthesis and application of such chemicals in various fields, including medicinal chemistry (Mamedov et al., 2016).

Potential in Neurokinin-1 Receptor Antagonism

Research on compounds with a structure incorporating elements of the chemical has identified candidates with high affinity as orally active neurokinin-1 receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to emesis and depression, highlighting their potential therapeutic applications (Harrison et al., 2001).

Anticancer Drug Development

A study on amino acetate functionalized Schiff base organotin(IV) complexes, which share a common goal with the synthesis and application of the compound , has explored their structural characterization and in vitro cytotoxicity. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, suggesting the utility of such compounds in anticancer drug development (Basu Baul et al., 2009).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-8-4-5-23-13(8)12(20)7-18-14(21)15(22)19-9-2-3-11(17)10(16)6-9/h2-6,12,20H,7H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHDVGAWYKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide

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